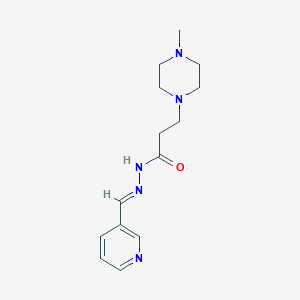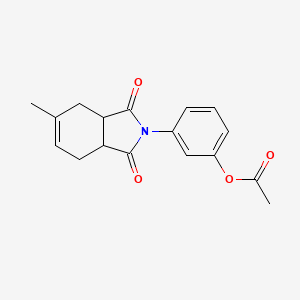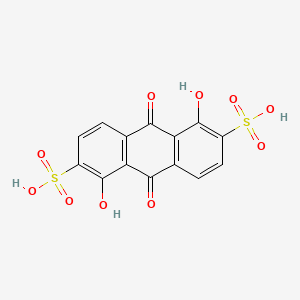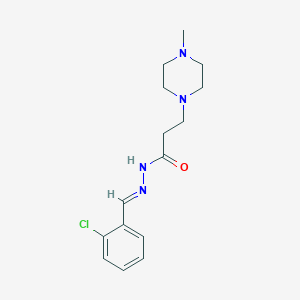
3-(4-methyl-1-piperazinyl)-N'-(3-pyridinylmethylene)propanohydrazide
Übersicht
Beschreibung
3-(4-methyl-1-piperazinyl)-N'-(3-pyridinylmethylene)propanohydrazide, also known as MPPH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPH belongs to the class of hydrazides and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 3-(4-methyl-1-piperazinyl)-N'-(3-pyridinylmethylene)propanohydrazide is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of certain enzymes and receptors in the body. 3-(4-methyl-1-piperazinyl)-N'-(3-pyridinylmethylene)propanohydrazide has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which may improve cognitive function in patients with neurodegenerative disorders.
Biochemical and Physiological Effects:
3-(4-methyl-1-piperazinyl)-N'-(3-pyridinylmethylene)propanohydrazide has been found to exhibit a range of biochemical and physiological effects in the body. It has been shown to have antioxidant properties, which may help to protect against oxidative stress and damage. 3-(4-methyl-1-piperazinyl)-N'-(3-pyridinylmethylene)propanohydrazide has also been found to modulate the immune system, leading to an increase in the production of cytokines and other immune mediators.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-methyl-1-piperazinyl)-N'-(3-pyridinylmethylene)propanohydrazide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under a range of conditions. However, there are also some limitations to its use in laboratory experiments. 3-(4-methyl-1-piperazinyl)-N'-(3-pyridinylmethylene)propanohydrazide can be toxic at high concentrations, and its effects may vary depending on the cell or tissue type being studied.
Zukünftige Richtungen
There are several future directions for research on 3-(4-methyl-1-piperazinyl)-N'-(3-pyridinylmethylene)propanohydrazide. One area of interest is its potential use in the treatment of neurodegenerative disorders. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in animal and human trials. Another area of interest is its potential use as an antimicrobial agent. Additional studies are needed to determine its effectiveness against a range of bacterial and viral pathogens. Finally, 3-(4-methyl-1-piperazinyl)-N'-(3-pyridinylmethylene)propanohydrazide may have potential applications in the field of cancer research, and further studies are needed to explore its antitumor activity and potential use in cancer therapy.
Conclusion:
In conclusion, 3-(4-methyl-1-piperazinyl)-N'-(3-pyridinylmethylene)propanohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been studied for its antitumor, antiviral, and antimicrobial activities, as well as its potential use in the treatment of neurodegenerative disorders. 3-(4-methyl-1-piperazinyl)-N'-(3-pyridinylmethylene)propanohydrazide exhibits a range of biochemical and physiological effects, and there are several future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
3-(4-methyl-1-piperazinyl)-N'-(3-pyridinylmethylene)propanohydrazide has been studied for its potential therapeutic applications in various fields of science. It has been found to exhibit antitumor, antiviral, and antimicrobial activities. 3-(4-methyl-1-piperazinyl)-N'-(3-pyridinylmethylene)propanohydrazide has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
3-(4-methylpiperazin-1-yl)-N-[(E)-pyridin-3-ylmethylideneamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O/c1-18-7-9-19(10-8-18)6-4-14(20)17-16-12-13-3-2-5-15-11-13/h2-3,5,11-12H,4,6-10H2,1H3,(H,17,20)/b16-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOIOVWAUSLKGF-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NN=CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CCC(=O)N/N=C/C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylpiperazin-1-yl)-N-[(E)-pyridin-3-ylmethylideneamino]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,10-di-1H-tetrazol-5-yl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B3834084.png)
![2,2'-(3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)bis(3-methylbutanoic acid)](/img/structure/B3834085.png)

![N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3834094.png)
![3-[(3-{[(4-bromophenyl)sulfonyl]amino}-2-quinoxalinyl)amino]benzenesulfonamide](/img/structure/B3834097.png)
![N-[4-({[3-(butylamino)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3834101.png)
![N-[3-(1-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B3834109.png)
![4-bromo-N-[3-(1-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B3834112.png)


![N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate](/img/structure/B3834135.png)
![2-amino-4-(2-chlorophenyl)-5-hydroxy-10-methyl-8-oxo-4H,8H-pyrano[2,3-f]chromene-3-carbonitrile](/img/structure/B3834151.png)
![4-hydroxy-2-[2-(3-hydroxyphenyl)vinyl]-6-methylnicotinic acid](/img/structure/B3834153.png)
